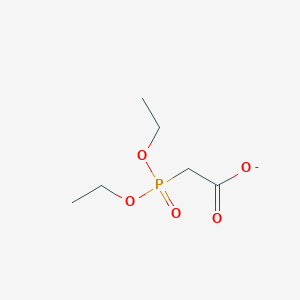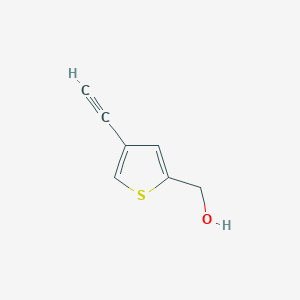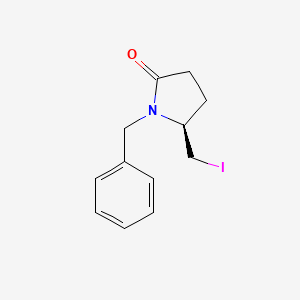
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate typically involves the reaction of 2,2-dimethylpropanoic acid with 1-hydroxy-2,5-dioxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Analyse Chemischer Reaktionen
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and various chemical reactions.
Biology: The compound is used in biochemical studies and as a tool for understanding biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate can be compared with other similar compounds such as:
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
1-[(2,5-Dioxopyrrolidinyl)oxycarbonyloxy]ethyl 2-methylpropanoate: Another similar compound with variations in the ester group, affecting its chemical properties and uses. The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO7 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO7/c1-11(2,3)9(15)17-6-18-10(16)19-12-7(13)4-5-8(12)14/h4-6H2,1-3H3 |
InChI-Schlüssel |
YXQSIJRDUPOPFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCOC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)






![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8399300.png)
![Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B8399304.png)

![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)

